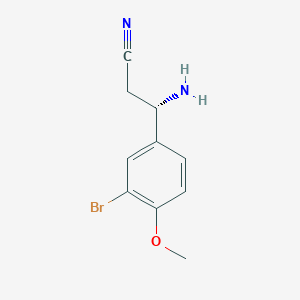

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

説明

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile (CAS: 1212829-23-6) is a chiral nitrile derivative featuring a brominated and methoxy-substituted aromatic ring. Its molecular formula is C₁₀H₁₁BrN₂O, with a molecular weight of 255.12 g/mol .

特性

分子式 |

C10H11BrN2O |

|---|---|

分子量 |

255.11 g/mol |

IUPAC名 |

(3S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile |

InChI |

InChI=1S/C10H11BrN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m0/s1 |

InChIキー |

XVJZJNUWFYGDCO-VIFPVBQESA-N |

異性体SMILES |

COC1=C(C=C(C=C1)[C@H](CC#N)N)Br |

正規SMILES |

COC1=C(C=C(C=C1)C(CC#N)N)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile typically involves multi-step organic reactions One common method starts with the bromination of 4-methoxybenzene to obtain 3-bromo-4-methoxybenzene This intermediate is then subjected to a nitrile addition reaction using a suitable nitrile source, such as acrylonitrile, under basic conditions to form the desired propanenitrile derivative

Industrial Production Methods

Industrial production of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents.

Major Products Formed

Oxidation: 3-Amino-3-(4-methoxyphenyl)propanenitrile-4-carboxylic acid.

Reduction: 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamine.

Substitution: 3-Amino-3-(3-alkylthio-4-methoxyphenyl)propanenitrile.

科学的研究の応用

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS: 1213518-58-1)

- Key Differences :

- Substituents : Replaces the 3-bromo-4-methoxy group with 4-chloro-2-fluoro substituents.

- Electronic Effects : Chloro and fluoro groups are stronger electron-withdrawing groups compared to methoxy, altering reactivity in nucleophilic substitutions or aromatic interactions.

- Molecular Weight : 228.67 g/mol (vs. 255.12 g/mol for the bromo-methoxy analogue), indicating lighter halogen substitution .

3-(4-((1S,2S,3S)-1,2,4-Tris(Benzyloxy)-3-Hydroxybutyl)-1H-Pyrazol-1-Yl)Propanenitrile

- Key Differences: Backbone Complexity: Contains a tris-benzyloxy-hydroxybutyl-pyrazole moiety, enhancing steric bulk and hydrophobicity. Synthetic Route: Synthesized via formyl glycal/rhamnal intermediates under reflux conditions in ethanol, differing from the bromo-methoxy compound’s undisclosed synthesis .

- Utility : Likely tailored for antiviral applications due to glycal-derived structures .

Phosphoramidite-Nitrile Derivative (Compound 9)

- Key Differences :

- Functional Groups : Integrates a phosphoramidite group and a terpene-thioether side chain, enabling nucleotide conjugation (e.g., in oligonucleotide synthesis).

- Stereochemical Complexity : Contains multiple chiral centers (2R,3R,4R,5R) compared to the simpler (3S) configuration of the target compound .

Research and Industrial Relevance

- Target Compound: Limited commercial availability (discontinued status) implies niche applications or unresolved scalability issues .

- Analogues: The 4-chloro-2-fluoro variant’s discontinuation aligns with trends in halogenated drug intermediates, where bromo derivatives may offer better metabolic stability .

Critical Notes

- Data Gaps: Absence of detailed pharmacological or toxicological data for (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile limits its comparative evaluation.

- Market Trends : Discontinuation of structurally similar compounds () may reflect shifting priorities toward nitriles with improved solubility or reduced halogen toxicity .

生物活性

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is a chiral organic compound with significant potential in medicinal chemistry. Its structure includes an amino group, a bromo-substituted phenyl group, and a nitrile group, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 239.11 g/mol

- IUPAC Name : (3S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

The biological activity of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the chiral center enhances its selectivity and binding affinity towards specific targets, which is crucial for its pharmacological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It can potentially bind to neurotransmitter receptors, influencing neurological processes.

Biological Activity

Research indicates that compounds similar to (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile exhibit various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Some derivatives have been studied for their cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

Case Studies

- Neurotropic Activity : A study investigated related compounds for their neurotropic effects, showing that modifications in the structure can lead to enhanced neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative disease treatment .

- Toxicology Assessment : Toxicity studies on similar compounds indicate that they can be administered at high doses without significant adverse effects on vital organs, supporting their safety profile for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile | Enzyme inhibition and receptor binding | Investigated for pharmaceutical applications |

| (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propanenitrile | Antimicrobial and anticancer activities | Similar structural features |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。